1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one
Overview
Description
1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one is a chemical compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a pyrimidine ring substituted with a dihydroxypropyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one typically involves the reaction of 4,6-dimethyl-2-hydroxypyrimidine with 2,3-dihydroxypropyl bromide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the pyrimidine attacks the bromide, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach offers several advantages, including improved reaction efficiency, better control over reaction conditions, and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The dihydroxypropyl group can be oxidized to form a diketone derivative.
Reduction: The compound can be reduced to form a dihydropyrimidine derivative.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve the use of halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I).
Major Products Formed
Oxidation: Formation of diketone derivatives.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of halogenated or alkylated pyrimidinone derivatives.
Scientific Research Applications
1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular pathways involved in signal transduction, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3-Dihydroxypropyl)-4-methylpyrimidin-2(1H)-one
- 1-(2,3-Dihydroxypropyl)-6-methylpyrimidin-2(1H)-one
- 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-thione
Uniqueness
1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one is unique due to the presence of both dihydroxypropyl and dimethyl groups on the pyrimidine ring. This unique substitution pattern imparts distinct chemical properties, such as increased solubility in polar solvents and enhanced reactivity towards certain chemical transformations. Additionally, the compound’s potential biological activities make it a valuable target for further research and development.
Properties
IUPAC Name |
1-(2,3-dihydroxypropyl)-4,6-dimethylpyrimidin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-6-3-7(2)11(9(14)10-6)4-8(13)5-12/h3,8,12-13H,4-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVRIEDMQNZBHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)N1CC(CO)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40553282 | |
Record name | 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40553282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88544-94-9 | |
Record name | 1-(2,3-Dihydroxypropyl)-4,6-dimethylpyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40553282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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